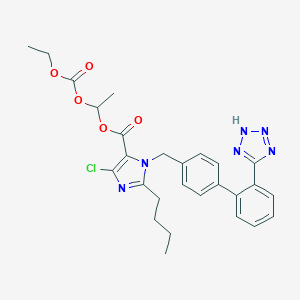

Elisartan

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-ethoxycarbonyloxyethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29ClN6O5/c1-4-6-11-22-29-24(28)23(26(35)38-17(3)39-27(36)37-5-2)34(22)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)25-30-32-33-31-25/h7-10,12-15,17H,4-6,11,16H2,1-3H3,(H,30,31,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDAWWPOAHPVPMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC(C)OC(=O)OCC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870057 | |

| Record name | 1-[(Ethoxycarbonyl)oxy]ethyl 2-butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

553.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149968-26-3 | |

| Record name | Elisartan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149968-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elisartan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149968263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ELISARTAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WCC8Z95027 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating Telmisartan's Journey: A Pharmacokinetic and Bioavailability Guide for Animal Models

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of telmisartan, a widely used angiotensin II receptor blocker, in key preclinical animal models. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data from various studies, offering a comparative analysis of telmisartan's behavior in rats, dogs, and rabbits. The guide details experimental protocols, presents quantitative data in accessible formats, and visualizes complex biological and experimental processes to facilitate a deeper understanding of this crucial antihypertensive agent's preclinical profile.

Executive Summary

Telmisartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist with a unique dual mechanism of action that also includes partial agonism of peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2] This dual activity makes it a subject of significant interest for its potential therapeutic benefits beyond blood pressure control.[2][3] Understanding its pharmacokinetic profile and bioavailability in different animal species is fundamental for the non-clinical safety assessment and for predicting its behavior in humans. This guide consolidates pharmacokinetic parameters from multiple studies in rats, dogs, and rabbits, providing a foundational resource for researchers in the field.

Pharmacokinetic Profiles of Telmisartan in Animal Models

The pharmacokinetic profile of telmisartan varies across different animal species, influenced by factors such as metabolism and gastrointestinal absorption. The following tables summarize key pharmacokinetic parameters observed in rats, dogs, and rabbits after oral administration.

Pharmacokinetics in Rats

Telmisartan exhibits dose-proportional pharmacokinetics in rats, with a relatively long terminal half-life.[4] Studies in both Wistar and Sprague-Dawley rats provide a consistent picture of its absorption and elimination characteristics.

| Parameter | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Sprague-Dawley Rats | 4 mg/kg | 86.66 ± 1.169 | 14 | 1524.25 ± 17.67 | 20.52 ± 0.981 | |

| Spontaneously Hypertensive Rats | 2 mg/kg | - | - | - | ~16 | |

| Spontaneously Hypertensive Rats | 4 mg/kg | - | - | - | ~16 | |

| Spontaneously Hypertensive Rats | 8 mg/kg | - | - | - | ~16 | |

| Fasted Rats | 1 mg/kg | 184.79 - 250.55 | ~1 | - | ~7 |

Pharmacokinetics in Dogs

In dogs, telmisartan is rapidly absorbed, and its pharmacokinetics have been evaluated for different oral formulations. The effect of food on its absorption has also been a subject of investigation.

| Parameter | Dose & Condition | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Healthy Dogs (Fasted) | 1 mg/kg (Oral Solution) | 240.2 ± 103.3 | 0.75 (median) | 1258 ± 360.5 | 6.32 ± 2.13 | |

| Healthy Dogs (Fed) | 1 mg/kg (Oral Solution) | 232.7 ± 55.4 | 1.5 (median) | 1152 ± 204.6 | 5.35 ± 1.12 |

Pharmacokinetics in Rabbits

Pharmacokinetic studies in rabbits often focus on novel formulations designed to enhance the bioavailability of telmisartan. These studies provide valuable insights into its absorption and disposition in this species.

| Parameter | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |

| Proniosomal Tablets | - | Increased 1.5-fold | Increased 3-fold | Increased 3-fold | - | |

| Cubosomal Tablets | - | - | Increased 3-fold | - | - |

*Compared to commercial tablet

Bioavailability of Telmisartan

The oral bioavailability of telmisartan is a critical parameter that influences its therapeutic efficacy. It is known to be a drug with low aqueous solubility, which can impact its absorption.

-

Rats: The oral bioavailability of telmisartan in rats is subject to nonlinear pharmacokinetics, influenced by saturable processes in the intestine and liver. One study noted a 1.45-fold increase in bioavailability when telmisartan was complexed with quercetin.

-

Dogs: While the absolute bioavailability has not been definitively established in dogs for all formulations, studies suggest that food does not significantly alter the total exposure (AUC) to telmisartan when administered as an oral solution, although the peak concentration (Cmax) may be affected.

-

Rabbits: Novel formulations have shown the potential to significantly increase the relative bioavailability of telmisartan in rabbits. For instance, a proniosomal tablet formulation increased relative bioavailability by 3.2-fold, and a cubosomal formulation showed a 2.6-fold increase compared to conventional tablets.

Experimental Protocols

The methodologies employed in pharmacokinetic studies are crucial for the interpretation of the results. Below are summaries of typical experimental protocols used in animal studies of telmisartan.

A Typical In Vivo Pharmacokinetic Study Workflow

The following diagram illustrates the general workflow for conducting an in vivo pharmacokinetic study in an animal model.

Bioanalytical Method for Telmisartan Quantification

The quantification of telmisartan in plasma is typically achieved using a validated bioanalytical method, most commonly High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector.

-

Sample Preparation: A common procedure involves protein precipitation followed by liquid-liquid extraction. For instance, plasma samples (e.g., 100 µL) can be treated with an organic solvent like a diethylether:dichloromethane mixture to precipitate proteins. The supernatant is then separated, dried, and reconstituted in the mobile phase before injection into the HPLC system.

-

Chromatographic Conditions: Reversed-phase HPLC is frequently used. A C18 column is a common choice for separation. The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer, delivered at a specific flow rate (e.g., 1 mL/min).

-

Detection: A Photo Diode Array (PDA) detector or a mass spectrometer is used for the detection and quantification of telmisartan.

Mechanism of Action: Dual Pathway Modulation

Telmisartan's therapeutic effects are attributed to its dual mechanism of action: potent blockade of the Angiotensin II Type 1 (AT1) receptor and partial agonism of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).

By blocking the AT1 receptor, telmisartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Its partial agonistic activity on PPAR-γ influences the expression of genes involved in carbohydrate and lipid metabolism, which may contribute to improved insulin sensitivity and other metabolic benefits. This dual action provides a potential advantage in treating hypertension, especially in patients with metabolic syndrome.

Conclusion

This technical guide provides a consolidated resource on the pharmacokinetics and bioavailability of telmisartan in rat, dog, and rabbit models. The data presented herein highlights the species-specific differences in the drug's disposition and the ongoing efforts to improve its oral bioavailability through advanced formulations. The visualization of the experimental workflow and the dual mechanism of action offers a clear and concise understanding of the preclinical evaluation and therapeutic potential of telmisartan. This information is intended to support further research and development in the field of cardiovascular pharmacology.

References

- 1. What is the mechanism of Telmisartan? [synapse.patsnap.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Single‐dose pharmacokinetics of telmisartan oral solution and effect of feeding in dogs | Semantic Scholar [semanticscholar.org]

The Dawn of a New Era in Antihypertension: A Technical Guide to the Discovery and Synthesis of Early Angiotensin II Receptor Blockers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the pivotal discovery and synthesis of the first generation of angiotensin II receptor blockers (ARBs), a class of drugs that revolutionized the management of hypertension and cardiovascular disease. We will delve into the core scientific foundations, from the initial lead compounds to the intricate experimental protocols and synthetic pathways that brought these landmark therapies to fruition.

The Genesis of a Targeted Approach: From Peptides to Non-Peptide Antagonists

The journey to develop ARBs began with the understanding that angiotensin II, a potent vasoconstrictor, plays a crucial role in regulating blood pressure.[1] Early efforts focused on creating peptide-based antagonists of the angiotensin II receptor, such as saralasin. While these compounds demonstrated the therapeutic potential of blocking the renin-angiotensin system, they were limited by poor oral bioavailability and partial agonist activity, rendering them unsuitable for clinical use.[1][2]

A significant breakthrough occurred in the early 1980s when researchers at Takeda Chemical Industries discovered a series of imidazole-5-acetic acid derivatives that exhibited weak, yet selective, antagonism of the angiotensin II receptor.[2][3] These non-peptide compounds, while not potent enough to be drugs themselves, represented a critical conceptual leap and provided the foundational chemical scaffold for future development. Scientists at DuPont, spurred by these findings, embarked on a rational drug design program that ultimately led to the synthesis of losartan, the first orally active, potent, and selective non-peptide AT1 receptor blocker. Losartan's unique biphenyltetrazole structure marked a new chemical class and a turning point in antihypertensive therapy.

The Angiotensin II Type 1 (AT1) Receptor Signaling Pathway

ARBs exert their therapeutic effects by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby inhibiting the physiological actions of angiotensin II. The AT1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by angiotensin II, initiates a cascade of intracellular signaling events leading to vasoconstriction, aldosterone release, and cellular growth.

The primary signaling pathway involves the coupling of the activated AT1 receptor to Gq/11, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which leads to smooth muscle contraction. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which is involved in various cellular responses, including cell growth and inflammation.

AT1 Receptor Signaling Pathway

Quantitative Pharmacology of Early Angiotensin II Receptor Blockers

The discovery of losartan was followed by the rapid development of other ARBs, each with distinct pharmacological profiles. The following tables summarize key quantitative data for some of the early, pioneering ARBs. It is important to note that values for binding affinity can vary between studies due to different experimental conditions.

Table 1: AT1 Receptor Binding Affinities of Early ARBs

| Compound | IC50 (nM) | Ki (nM) | pKi |

| Losartan | 8.0 - 88.0 | 12.0 - 17.0 | 7.17 ± 0.07 |

| EXP3174 (active metabolite of Losartan) | ~1.9 | ~1.0 | - |

| Valsartan | - | - | 7.65 ± 0.12 |

| Irbesartan | - | - | - |

| Candesartan | - | - | 8.61 ± 0.21 |

| Telmisartan | 3.0 - 150.0 | - | 8.19 ± 0.04 |

Table 2: Pharmacokinetic Properties of Early ARBs

| Drug | Bioavailability (%) | Plasma Half-life (hours) | Protein Binding (%) |

| Losartan | ~33 | 1.5 - 2.5 | >98 |

| Valsartan | ~25 | 6 - 9 | ~95 |

| Irbesartan | 60 - 80 | 11 - 15 | ~90 |

| Candesartan Cilexetil (prodrug) | ~15 | ~9 | >99 |

| Telmisartan | 42 - 58 | ~24 | >99.5 |

Experimental Protocols in ARB Discovery and Development

The characterization of early ARBs relied on a suite of in vitro and in vivo assays to determine their binding affinity, functional antagonism, and antihypertensive efficacy.

Radioligand Binding Assay for AT1 Receptor Affinity

This assay is the gold standard for determining the affinity of a compound for a specific receptor.

-

Objective: To determine the IC50 and Ki values of a test compound for the AT1 receptor.

-

Materials:

-

Radioligand: Typically [125I]Sar1,Ile8-angiotensin II.

-

Membrane Preparation: Membranes isolated from tissues or cells expressing the AT1 receptor (e.g., rat liver, adrenal cortex, or cultured vascular smooth muscle cells).

-

Test Compounds: A range of concentrations of the ARB being tested.

-

Assay Buffer: Tris-HCl buffer containing MgCl2 and bovine serum albumin (BSA).

-

Glass fiber filters.

-

-

Methodology:

-

Incubation: The membrane preparation is incubated with the radioligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Functional Assay: Inhibition of Angiotensin II-Induced Vasoconstriction

This ex vivo assay assesses the ability of an ARB to functionally antagonize the physiological effects of angiotensin II.

-

Objective: To determine the functional antagonist potency of an ARB.

-

Materials:

-

Isolated Tissue: Rings of rabbit or rat thoracic aorta.

-

Organ Bath: A temperature-controlled chamber containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with 95% O2 / 5% CO2.

-

Isometric Force Transducer: To measure the contraction of the aortic rings.

-

Angiotensin II and test compounds (ARBs).

-

-

Methodology:

-

Tissue Preparation: The aorta is excised, cleaned of connective tissue, and cut into rings.

-

Mounting: The aortic rings are mounted in the organ baths under a resting tension.

-

Equilibration: The tissues are allowed to equilibrate in the physiological salt solution.

-

Contraction: A cumulative concentration-response curve to angiotensin II is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissues are then incubated with a specific concentration of the ARB for a set period.

-

Challenge: The concentration-response curve to angiotensin II is repeated in the presence of the ARB.

-

Data Analysis: The rightward shift in the concentration-response curve is used to calculate the antagonist's potency (e.g., pA2 value). Insurmountable antagonists will also cause a depression of the maximum response to angiotensin II.

-

In Vivo Models: Spontaneously Hypertensive Rat (SHR)

The SHR is a widely used genetic model of hypertension to evaluate the antihypertensive efficacy of new compounds.

-

Objective: To assess the blood pressure-lowering effects of an ARB in a hypertensive animal model.

-

Model: Spontaneously Hypertensive Rats (SHRs).

-

Methodology:

-

Animal Preparation: Adult SHRs are instrumented for conscious, unrestrained blood pressure monitoring, typically via an indwelling arterial catheter connected to a telemetry system.

-

Baseline Measurement: Baseline blood pressure and heart rate are recorded over a control period.

-

Drug Administration: The ARB is administered orally or intravenously at various doses.

-

Monitoring: Blood pressure and heart rate are continuously monitored for an extended period (e.g., 24 hours) after drug administration.

-

Data Analysis: The change in blood pressure from baseline is calculated to determine the dose-dependent antihypertensive efficacy and duration of action of the compound.

-

ARB Discovery & Preclinical Workflow

Synthesis of Early Angiotensin II Receptor Blockers

The chemical synthesis of early ARBs, particularly those featuring the characteristic biphenyltetrazole moiety, presented significant challenges that were overcome through innovative synthetic strategies.

Synthesis of Losartan

The synthesis of losartan has been approached through various routes, with a key step being the construction of the biphenyltetrazole core. An efficient and convergent approach involves a Suzuki coupling reaction.

-

Key Intermediates:

-

A substituted imidazole derivative, such as 2-butyl-4-chloro-1H-imidazole-5-carboxaldehyde.

-

A boronic acid derivative of the biphenyltetrazole moiety.

-

-

General Synthetic Strategy:

-

Imidazole Formation: Synthesis of the substituted imidazole core.

-

Biphenyltetrazole Synthesis: Preparation of the biphenyltetrazole component, often involving the protection of the tetrazole ring (e.g., with a trityl group). A key step is the Suzuki coupling of a protected phenyltetrazole boronic acid with a bromobenzyl derivative.

-

Coupling: Alkylation of the imidazole nitrogen with the biphenylmethyl bromide intermediate.

-

Functional Group Manipulation: Reduction of the aldehyde on the imidazole ring to a hydroxymethyl group.

-

Deprotection: Removal of the tetrazole protecting group to yield losartan.

-

Salt Formation: Conversion to the potassium salt for pharmaceutical formulation.

-

Synthesis of Valsartan

The synthesis of valsartan, a non-heterocyclic ARB, also prominently features the biphenyltetrazole structure.

-

Key Intermediates:

-

L-valine methyl ester.

-

4'-bromomethyl-2-cyanobiphenyl.

-

-

General Synthetic Strategy:

-

Alkylation: N-alkylation of L-valine methyl ester with 4'-bromomethyl-2-cyanobiphenyl.

-

Acylation: Acylation of the secondary amine with valeryl chloride.

-

Tetrazole Formation: Cyclization of the nitrile group with an azide source (e.g., sodium azide or tributyltin azide) to form the tetrazole ring.

-

Hydrolysis: Saponification of the methyl ester to the carboxylic acid to yield valsartan.

-

Logical Progression to Losartan

Conclusion

The discovery and synthesis of the early angiotensin II receptor blockers represent a triumph of rational drug design and a deep understanding of cardiovascular pharmacology. From the initial, weakly active imidazole leads to the development of highly potent and selective molecules like losartan and valsartan, this class of drugs has provided a cornerstone of therapy for hypertension and related cardiovascular conditions. The methodologies and synthetic strategies developed during this pioneering era continue to inform and inspire the next generation of drug discovery and development.

References

An In-Depth Technical Guide to the In Vitro Cellular Effects of Telmisartan

Introduction: Telmisartan is an angiotensin II type 1 (AT1) receptor blocker (ARB) widely prescribed for the management of hypertension.[1] Beyond its primary function in regulating blood pressure, a substantial body of in vitro research has revealed that telmisartan possesses pleiotropic effects, influencing a variety of cellular processes independent of AT1 receptor blockade. These "off-target" effects include anti-inflammatory, antioxidant, anti-fibrotic, and anti-proliferative activities. A key mechanism underlying many of these actions is its unique ability among ARBs to act as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor pivotal in metabolic and inflammatory signaling.[2][3][4] This guide provides a comprehensive overview of the in vitro cellular effects of telmisartan, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to serve as a resource for researchers, scientists, and drug development professionals.

Anti-Inflammatory and Antioxidant Effects

Telmisartan demonstrates significant anti-inflammatory and antioxidant properties across various cell types, primarily by modulating inflammatory signaling cascades and reducing oxidative stress.

In Glial and Neuronal Cells

In vitro studies using microglial and neuronal cell lines have shown that telmisartan can attenuate inflammatory responses. In BV2 microglial cells, long-term exposure (24 hours) to telmisartan significantly decreased the production of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) induced by lipopolysaccharide (LPS).[5] This effect was concentration-dependent and was associated with a reduction in inducible nitric oxide synthase (iNOS) protein levels. Furthermore, in SK-N-SH human neuroblastoma cells, telmisartan was found to ameliorate the inflammatory response to IL-1β by inhibiting the JNK/c-Jun pathway and reducing reactive oxygen species (ROS) production through the inhibition of NADPH oxidase.

Table 1: Anti-Inflammatory Effects of Telmisartan in Glial Cells

| Cell Line | Stimulus | Telmisartan Conc. | Observed Effect | Reference |

| BV2 Murine Microglia | LPS (7 ng/ml) | 1 µM | ~30% decrease in NO production | |

| BV2 Murine Microglia | LPS (7 ng/ml) | 5 µM | ~60% decrease in NO production | |

| BV2 Murine Microglia | LPS (7 ng/ml) | 5 µM | 65-85% decrease in iNOS protein levels | |

| Primary Neonatal Rat Glial Cells | LPS (0.5 µg/ml) | 1 µM, 5 µM | Significant decrease in NO production | |

| SK-N-SH Neuroblasts | IL-1β | Not specified | Reduced COX-2 expression and PGE2 release |

Experimental Workflow: LPS-Induced Inflammation in Glial Cells

Caption: Workflow for studying telmisartan's anti-inflammatory effects.

In Endothelial Cells

In human umbilical vein endothelial cells (HUVECs), telmisartan has been shown to reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) stimulated by TNF-α in a concentration-dependent manner. This anti-inflammatory effect was not observed with other ARBs like losartan. The study also highlighted telmisartan's ability to scavenge hydroxyl radicals, contributing to its antioxidant properties and protecting cells from hydrogen peroxide-induced damage.

Effects on Renal Cells

Telmisartan exhibits protective effects on key glomerular cells, such as podocytes and mesangial cells, which are often compromised in diabetic kidney disease.

Podocytes and Mesangial Cells

Table 2: Effects of Telmisartan on Renal Cells in High Glucose

| Cell Line | Telmisartan Conc. | Key Finding | Mechanism | Reference |

| Mouse Podocytes (MPC-5) | 10 µM | Restored cell viability, anti-apoptotic | Inhibition of swiprosin-1 | |

| Human Mesangial Cells (HRMCs) | Not specified | Induced apoptosis | PPARγ-dependent | |

| Human Mesangial Cells (HMC) | Not specified | Suppressed TGF-β1-induced PAI-1 & Collagen IV | PPAR-δ activation, reduced ERK phosphorylation |

Signaling Pathway: Dual Effects of Telmisartan in Glomerular Cells

References

- 1. Antihypertensive drug telmisartan suppresses the proliferation of gastric cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Treating the metabolic syndrome: telmisartan as a peroxisome proliferator-activated receptor-gamma activator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Telmisartan Modulates Glial Activation: In Vitro and In Vivo Studies | PLOS One [journals.plos.org]

Telmisartan's Dual PPAR-gamma Agonistic Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telmisartan, a widely prescribed angiotensin II type 1 receptor blocker (ARB), exhibits a unique dual mechanism of action by also functioning as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This distinct pharmacological profile confers pleiotropic metabolic benefits beyond its primary antihypertensive effects. This technical guide provides an in-depth exploration of the molecular underpinnings of telmisartan's PPAR-γ agonism, detailing its binding characteristics, downstream signaling cascades, and impact on gene expression. The content herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies and quantitative data to facilitate further investigation and therapeutic innovation in the realm of cardiometabolic diseases.

Introduction

The peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[1][2][3] Full agonists of PPAR-γ, such as the thiazolidinedione (TZD) class of drugs, are potent insulin sensitizers but are associated with a range of side effects. Telmisartan has emerged as a compound of significant interest due to its ability to partially activate PPAR-γ, thereby offering the potential for metabolic benefits with an improved safety profile.[1][2] This document elucidates the core mechanisms of telmisartan's partial PPAR-γ agonism.

Quantitative Analysis of Telmisartan's PPAR-γ Agonism

Telmisartan's interaction with PPAR-γ is characterized by a lower binding affinity and activation potential compared to full agonists like rosiglitazone. This partial agonism is a key feature of its pharmacological profile.

Table 1: In Vitro PPAR-γ Activation

| Compound | Receptor Activation (Relative to Full Agonist) | EC50 (µM) | Reference(s) |

| Telmisartan | 25-30% | 3-5 | |

| Rosiglitazone | 100% | Not specified in these articles | |

| Candesartan | Minimal to no significant activation | >5 | |

| Irbesartan | Minimal to no significant activation | >5 | |

| Losartan | No significant activation | >10 | |

| Valsartan | No significant activation | Not specified in these articles | |

| Olmesartan | No significant activation | Not specified in these articles |

Table 2: Telmisartan-Induced Regulation of PPAR-γ Target Genes

| Gene | Cell/Tissue Type | Fold Change (vs. Control/Placebo) | Telmisartan Concentration/Dose | Reference(s) |

| CD36 | Monocytes (in patients) | 3.5 ± 0.9 | 160 mg/day | |

| CD163 | Monocytes (in patients) | 1.4 ± 0.4 | 160 mg/day | |

| Adiponectin | Plasma (in patients) | Increased | Not specified in these articles | |

| aP2 | 3T3-L1 preadipocytes | Markedly augmented | Not specified in these articles | |

| GLUT4 | 3T3-L1 preadipocytes | Increased | Not specified in these articles | |

| Beclin-1 | Vascular Smooth Muscle Cells | Increased | 10 µM | |

| LC3II/LC3I ratio | Vascular Smooth Muscle Cells | Increased | 10 µM |

Key Signaling Pathways

Telmisartan's activation of PPAR-γ initiates a cascade of downstream signaling events that contribute to its metabolic and cardiovascular protective effects.

Endothelial Nitric Oxide Synthase (eNOS) Pathway

Partial activation of PPAR-γ by telmisartan can lead to the stimulation of endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production. This contributes to improved endothelial function and vasodilation.

References

Pharmacological Profiling of Novel Sartan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profiling of novel sartan derivatives, which are Angiotensin II Type 1 (AT1) receptor blockers. The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, and its overactivation can lead to hypertension and cardiovascular disease.[1] Sartans are a class of drugs that selectively block the AT1 receptor, preventing the vasoconstrictive and other hypertensive effects of Angiotensin II.[1][2] The development of novel sartan derivatives aims to improve upon existing therapies by offering enhanced efficacy, better safety profiles, or unique pleiotropic effects beyond blood pressure control.[3][4]

This guide outlines the key in vitro and in vivo methodologies for characterizing these novel compounds, presents data in a structured format for comparative analysis, and visualizes the complex biological pathways and experimental workflows involved.

The AT1 Receptor Signaling Pathway

The Angiotensin II Type 1 (AT1) receptor is a G protein-coupled receptor (GPCR) that mediates most of the known physiological and pathophysiological effects of Angiotensin II (Ang II). Upon Ang II binding, the AT1 receptor activates a complex network of intracellular signaling pathways. Understanding these pathways is crucial for characterizing the mechanism of action of novel sartan derivatives.

The primary signaling cascade involves the coupling of the AT1 receptor to Gq/11 proteins. This activation leads to the stimulation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). These events culminate in various cellular responses, including smooth muscle contraction, inflammation, and cellular growth.

Beyond the canonical Gq/11 pathway, the AT1 receptor can also signal through other G proteins (Gi/o, G12/13) and G protein-independent pathways, such as those mediated by β-arrestin. These alternative pathways can activate other critical signaling molecules, including MAPKs, JAK/STAT, and receptor tyrosine kinases, contributing to the diverse effects of Ang II, such as vascular remodeling and fibrosis.

Caption: Key signaling pathways activated by the Angiotensin II Type 1 (AT1) receptor.

Experimental Protocols for Pharmacological Profiling

A systematic approach is required to characterize the pharmacological properties of novel sartan derivatives. This typically involves a tiered screening process, starting with in vitro assays to determine receptor affinity and functional activity, followed by in vivo studies to assess antihypertensive efficacy and overall physiological effects.

Caption: A stepwise workflow for the pharmacological evaluation of novel sartan derivatives.

In Vitro Assays

This assay quantifies the affinity of a novel compound for the AT1 receptor. It is a competitive binding experiment that measures the ability of the test compound to displace a radiolabeled ligand from the receptor.

-

Objective: To determine the inhibitory constant (Ki) of the novel sartan derivative, which reflects its binding affinity for the AT1 receptor.

-

Materials:

-

Membrane Preparation: Membranes isolated from cells or tissues expressing a high density of AT1 receptors (e.g., transiently expressed in COS-7 or CHO cells, or from bovine adrenal cortex).

-

Radioligand: A high-affinity radiolabeled ligand for the AT1 receptor, such as [³H]-Angiotensin II or [¹²⁵I]-(Sar¹,Ile⁸)-Angiotensin II.

-

Test Compound: The novel sartan derivative at various concentrations.

-

Assay Buffer: Tris-HCl buffer containing appropriate salts and protease inhibitors.

-

-

Protocol:

-

Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled standard AT1 antagonist (e.g., 10 µM losartan).

-

Data are analyzed using non-linear regression to calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding), which is then converted to the Ki value using the Cheng-Prusoff equation.

-

These assays determine whether a compound that binds to the AT1 receptor acts as an antagonist (blocks the receptor's activation) or an agonist (activates the receptor).

-

Objective: To characterize the functional activity of the novel sartan derivative and quantify its potency (e.g., as a pA₂ value).

-

Example Protocol (Aortic Ring Vasorelaxation Assay):

-

Isolate thoracic aortic rings from mice or rats and mount them in an organ bath containing a physiological salt solution, gassed with 95% O₂ / 5% CO₂.

-

Pre-contract the aortic rings with a vasoconstrictor like phenylephrine.

-

To test for antagonistic activity, incubate the rings with the novel sartan derivative for a set period.

-

Generate a cumulative concentration-response curve to Angiotensin II in the presence and absence of the novel sartan derivative.

-

An effective antagonist will cause a rightward shift in the Angiotensin II concentration-response curve, indicating that a higher concentration of Ang II is required to elicit the same level of contraction.

-

-

Other Functional Assays: Measurement of nitric oxide (NO) release in endothelial cells or calcium mobilization in AT1R-transfected cells can also be used to assess agonist or antagonist activity.

In Vivo Assays

In vivo studies are essential to confirm the antihypertensive effects of a novel sartan derivative in a physiological system. Various animal models are used to mimic human hypertension.

-

Objective: To evaluate the blood pressure-lowering efficacy and duration of action of the novel compound.

-

Commonly Used Models:

-

Spontaneously Hypertensive Rat (SHR): A genetic model that closely mimics human essential hypertension. It is widely used for screening potential antihypertensive drugs.

-

Angiotensin II-Induced Hypertensive Model: Hypertension is induced by continuous infusion of Ang II. This model is particularly useful for studying compounds that directly target the RAAS.

-

Renovascular Hypertension Models (e.g., 2-Kidney, 1-Clip Goldblatt): Hypertension is induced by constricting a renal artery, leading to renin-dependent high blood pressure.

-

Dahl Salt-Sensitive (DSS) Rats: A genetic model that develops hypertension when fed a high-salt diet.

-

-

General Protocol (SHR Model):

-

Use adult male or female SHRs with established hypertension.

-

Measure baseline blood pressure, typically using telemetry (for continuous monitoring) or the tail-cuff method.

-

Administer the novel sartan derivative orally or via another relevant route at various doses.

-

Monitor blood pressure and heart rate over a specified period (e.g., 24 hours) to determine the maximal response and duration of action.

-

A vehicle control group and a positive control group (e.g., treated with a known sartan like losartan) are included for comparison.

-

Data Presentation: Comparative Analysis

Summarizing quantitative data in a clear, tabular format is critical for comparing the pharmacological profiles of novel derivatives against established standards.

Table 1: In Vitro AT1 Receptor Binding Affinities

This table compares the binding affinities (Ki or pKi) of novel sartan derivatives to standard AT1 receptor antagonists. A lower Ki value or a higher pKi value indicates a higher binding affinity.

| Compound | AT1 Receptor Affinity (Ki, nM) | Reference(s) |

| Losartan (Standard) | 1.5 - 20 | |

| Candesartan (Standard) | pKi = 8.61 ± 0.21 | |

| Telmisartan (Standard) | pKi = 8.19 ± 0.04 | |

| Valsartan (Standard) | pKi = 7.65 ± 0.12 | |

| Novel Derivative AMBF₃Los | 7.9 ± 0.4 | |

| Novel Derivative FEtLos | 2200 ± 200 | |

| Novel "Bisartan" Homologs | Higher affinity than losartan (in silico) | |

| Tasosartan Metabolite M1 | IC50 = 20-45 |

Note: Ki and pKi (-logKi) are inversely related. IC50 values are dependent on assay conditions and are presented for context.

Table 2: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)

This table summarizes the in vivo efficacy of novel compounds, typically measured as the maximum reduction in Mean Blood Pressure (MBP) following oral administration.

| Compound | Dose (mg/kg, oral) | Max. MBP Reduction (mmHg) | Duration of Action | Reference(s) |

| Losartan (Standard) | 10 | ~30-40 | < 24 hours | |

| Telmisartan (Standard) | 10 | ~40-50 | > 24 hours | |

| Novel Prodrug "1g" | 10 | 74.5 ± 3.5 | > 24 hours | |

| Novel Prodrug "2a" | 10 | 69.2 ± 0.9 | > 24 hours | |

| R-147176 | N/A | Minimal BP lowering effect | N/A |

Note: R-147176 is an example of a derivative developed for renoprotective effects independent of significant blood pressure reduction.

Conclusion

The pharmacological profiling of novel sartan derivatives is a multi-faceted process that integrates in vitro and in vivo techniques to build a comprehensive understanding of a compound's mechanism of action, potency, and potential therapeutic utility. By systematically evaluating receptor binding, functional antagonism, and antihypertensive efficacy, researchers can identify promising lead candidates for further development. The ultimate goal is to discover new chemical entities that offer superior clinical outcomes for patients with hypertension and related cardiovascular diseases.

References

- 1. scispace.com [scispace.com]

- 2. Research Progress in Pharmacological Mechanisms, Structure-Activity Relationship and Synthesis of Sartans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. A novel Sartan derivative with very low angiotensin II type 1 receptor affinity protects the kidney in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Off-Target Effects of Telmisartan in Cell Culture: A Technical Guide

Introduction

Telmisartan is an angiotensin II type 1 (AT1) receptor blocker (ARB) widely prescribed for hypertension and cardiovascular protection.[1][2] Beyond its primary mechanism of action, a growing body of in vitro research has uncovered significant "off-target" effects, demonstrating its ability to modulate key cellular signaling pathways independent of AT1 receptor blockade. These pleiotropic effects have garnered interest for their potential therapeutic applications in other diseases, including cancer and metabolic disorders.[3]

This technical guide provides an in-depth exploration of the off-target effects of telmisartan in cell culture. It is designed for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual diagrams of the core signaling pathways involved. The primary off-target mechanisms discussed are the partial agonism of peroxisome proliferator-activated receptor-gamma (PPARγ) and the activation of AMP-activated protein kinase (AMPK), which influence a range of cellular processes including proliferation, cell cycle progression, apoptosis, and metabolism.

Key Off-Target Mechanisms of Telmisartan

Telmisartan's off-target effects are primarily attributed to its unique molecular structure, which allows it to interact with signaling molecules other than the AT1 receptor.

Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Activation

Telmisartan is recognized as a partial agonist of PPARγ, a ligand-activated nuclear receptor that plays a crucial role in adipocyte differentiation, lipid metabolism, and inflammation.[4][5] As a partial agonist, telmisartan activates the receptor to a lesser extent than full agonists like pioglitazone, estimated at about 25-30% of the maximum activation. This partial activation is due to an unconventional binding mode that results in a less stable conformation of the receptor's helix 12, leading to attenuated coactivator binding.

In cell culture, telmisartan-mediated PPARγ activation has been shown to:

-

Inhibit the growth of various cancer cell lines.

-

Induce the expression of PPARγ target genes.

-

Contribute to the regulation of cellular metabolism.

-

Inhibit the expression of inflammatory markers like ICAM-1 and MMP-9 in lung cancer cells.

AMP-Activated Protein Kinase (AMPK) Signaling

Telmisartan has been demonstrated to activate AMPK, a central regulator of cellular energy homeostasis, in various cell types, including vascular endothelial cells and cancer cells. This activation can occur independently of its PPARγ agonistic activity. The activation of AMPK by telmisartan leads to the phosphorylation of downstream targets, which in turn inhibits anabolic pathways and promotes catabolic processes to restore cellular energy balance.

Key consequences of telmisartan-induced AMPK activation in cell culture include:

-

Inhibition of the mTOR/p70S6K pathway , which is critical for protein synthesis and cell growth. This inhibition contributes to the anti-proliferative effects of telmisartan.

-

Induction of cell cycle arrest , often at the G0/G1 phase, by modulating the expression of cell cycle regulatory proteins like cyclin D1 and cyclin E.

-

Regulation of cellular metabolism , including increased NAD+/NADH ratio and expression of genes involved in fatty acid oxidation.

Other Signaling Pathways

-

PI3K/Akt Pathway: In some cancer cell lines, such as non-small cell lung cancer (NSCLC) A549 cells, telmisartan has been shown to inhibit the PI3K/Akt signaling pathway, leading to decreased cell proliferation and migration, and increased apoptosis.

-

EGFR and ERBB2: Studies in esophageal adenocarcinoma and cholangiocarcinoma cells have shown that telmisartan can reduce the phosphorylation of receptor tyrosine kinases like EGFR and ERBB2.

Quantitative Data on Telmisartan's Off-Target Effects

The following tables summarize the quantitative effects of telmisartan on cell proliferation and key molecular markers as reported in various cell culture studies.

Table 1: Effect of Telmisartan on Cell Proliferation and Viability

| Cell Line | Cancer Type | Telmisartan Concentration | Treatment Duration | Effect on Proliferation/Viability | Citation(s) |

| OE19, OE33, SKGT-4 | Esophageal Adenocarcinoma | 1, 10, 100 µM | 48 hours | Dose-dependent inhibition; significant reduction at 100 µM | |

| HuCCT-1, TFK-1 | Cholangiocarcinoma | 10, 50, 100 µM | 48 hours | Dose-dependent inhibition | |

| A549 | Non-Small Cell Lung Cancer | 0.2, 2, 20 µM | 72 hours | Time- and dose-dependent inhibition; significant reduction at 20 µM | |

| A549 | Human Lung Adenocarcinoma | 10, 25, 50, 100 µM | 24, 48, 72 hours | Time- and dose-dependent reduction in survival rates and viability | |

| U87, U251 | Glioblastoma | Various concentrations | Up to 2 days | Dose-dependent reduction | |

| Human Aortic Vascular Smooth Muscle Cells | N/A | 0.625 to 80 µM | 5-7 days | Dose-dependent inhibition starting at 2.5-5.0 µM |

Table 2: Molecular Off-Target Effects of Telmisartan in Cell Culture

| Cell Line | Telmisartan Concentration | Molecular Effect | Pathway Affected | Citation(s) |

| EAC cells | 100 µM | Increased phosphorylation of AMPKα (Thr172) and LKB1; Decreased phosphorylation of mTOR and p70S6K. | AMPK/mTOR | |

| A549 cells | 20 µM | Decreased phosphorylation of Akt, mTOR, p70S6K, and cyclin D1; Decreased Bcl-2; Increased Caspase-3 and Bax. | PI3K/Akt | |

| HuCCT-1 cells | 100 µM | Decreased expression of cyclin D1, Cdk4, Cdk6, cyclin E, Cdk2, and phosphorylated Rb; Reduced phosphorylation of EGFR. | Cell Cycle, EGFR | |

| U87, U251 cells | Not specified | Increased expression of PPARγ and HADHA. | PPARγ, Lipid Metabolism | |

| C2C12 myoblasts | 0.1 µM | Increased Sirt1 mRNA expression; Increased AMPK phosphorylation; Increased NAD+/NADH ratio. | AMPK/SIRT1 | |

| A549 cells | 10, 25, 50, 100 µM | Dose-dependent increase in PPARγ mRNA and protein expression; Dose-dependent increase in PPARγ DNA binding activity. | PPARγ | |

| Rat Mesangial Cells | Not specified | Dose-dependent upregulation of PPARγ protein levels and PPRE activation. | PPARγ | |

| Rat Aortic VSMCs | 40 µM | Increased phosphorylation of AMPK-Thr172 and ACC-Ser79; Decreased MLCK expression. | AMPK |

Experimental Protocols

Detailed methodologies are crucial for the reproducible investigation of telmisartan's off-target effects.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.

Materials:

-

96-well plates

-

Cell culture medium

-

Telmisartan stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 2,500 to 10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

-

Treatment: Prepare serial dilutions of telmisartan in culture medium. Remove the old medium from the wells and add 100 µL of the telmisartan-containing medium or vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

-

Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Western Blotting for Protein Expression and Phosphorylation

Western blotting is used to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-mTOR, anti-mTOR, anti-PPARγ, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treating cells with telmisartan for the desired time, wash them with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-50 µg) by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control like β-actin.

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

qPCR is a highly sensitive technique used to measure the relative changes in mRNA expression of target genes.

Materials:

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit (reverse transcriptase, dNTPs, random primers/oligo(dT))

-

qPCR master mix (containing SYBR Green or probes)

-

Gene-specific primers for target genes (e.g., PPARG, CDKN1A (p21), CCND1 (Cyclin D1)) and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Following cell treatment with telmisartan, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

RNA Quantification and Quality Check: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity using gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from a fixed amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96- or 384-well plate. Each reaction should contain the qPCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template. Include no-template controls for each primer set.

-

qPCR Run: Perform the qPCR using a real-time PCR instrument. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to that of a stable reference gene.

Visualization of Signaling Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of the complex interactions and experimental processes involved in studying telmisartan's off-target effects.

Caption: Telmisartan as a partial agonist for the PPARγ signaling pathway.

Caption: Telmisartan-mediated activation of AMPK and inhibition of mTOR signaling.

Caption: General experimental workflow for investigating telmisartan's off-target effects.

Conclusion

The off-target effects of telmisartan, particularly its ability to partially activate PPARγ and stimulate the AMPK signaling pathway, are well-documented in a variety of cell culture models. These actions result in significant anti-proliferative, cell cycle-arresting, and metabolic-modulating effects that are independent of its primary role as an AT1 receptor antagonist. For researchers in pharmacology and drug development, a thorough understanding of these off-target mechanisms is critical. The data and protocols provided in this guide serve as a comprehensive resource to design, execute, and interpret studies aimed at further elucidating the pleiotropic actions of telmisartan and exploring its potential for therapeutic repositioning.

References

- 1. The angiotensin II type 1 receptor antagonist telmisartan inhibits cell proliferation and tumor growth of esophageal adenocarcinoma via the AMPKa/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Angiotensin receptor blocker telmisartan inhibits cell proliferation and tumor growth of cholangiocarcinoma through cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Structural basis for telmisartan-mediated partial activation of PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Telmisartan ameliorates insulin sensitivity by activating the AMPK/SIRT1 pathway in skeletal muscle of obese db/db mice - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Dissolving Losartan for In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Losartan is a potent and selective angiotensin II receptor antagonist widely used in preclinical research to investigate the renin-angiotensin system's role in various physiological and pathological processes. Proper dissolution and administration of losartan are critical for ensuring accurate and reproducible results in in vivo studies. This document provides detailed protocols for the preparation of losartan solutions for oral, intraperitoneal, subcutaneous, and intravenous administration in animal models. It also includes a summary of commonly used dosages and vehicles, and a diagram of the losartan signaling pathway.

Data Presentation

The following table summarizes common solvents, concentrations, and administration routes for losartan in in vivo studies.

| Administration Route | Species | Dosage Range | Vehicle/Solvent | Reference |

| Oral Gavage | Rat | 10 - 30 mg/kg | Reverse-osmosis purified water, Drinking water | [1][2] |

| Intraperitoneal (i.p.) | Mouse | 70 mg/kg | Saline | [3][4] |

| Subcutaneous (s.c.) | Rat | 10 mg/kg | Saline (inferred) | [5] |

| Intravenous (i.v.) | Rat | 1 - 10 mg/kg | Saline (inferred) | |

| Intravenous (i.v.) | Pig | 3 mg/kg | Not specified |

Experimental Protocols

Preparation of Losartan Solution for Oral Gavage (Rat)

This protocol is based on a study administering 10 mg/kg of losartan to rats.

Materials:

-

Losartan potassium powder

-

Reverse-osmosis purified water

-

Calibrated scale

-

Volumetric flask

-

Stir plate and stir bar

-

Sterile gavage needles

Procedure:

-

Calculate the required amount of losartan potassium:

-

Determine the total volume of dosing solution needed based on the number of animals and the dosing volume (e.g., 2 mL per rat).

-

Calculate the total mass of losartan potassium required based on the desired concentration and total volume. For a 10 mg/kg dose in a 200g rat with a 2 mL dosing volume, the concentration would be 1 mg/mL.

-

-

Dissolution:

-

Weigh the calculated amount of losartan potassium powder accurately.

-

Add the powder to a volumetric flask.

-

Add a portion of the reverse-osmosis purified water to the flask.

-

Place the flask on a stir plate and stir until the losartan potassium is completely dissolved.

-

Add the remaining water to reach the final desired volume.

-

It is recommended to prepare the solution fresh daily.

-

-

Administration:

-

Administer the solution to the rats using a sterile gavage needle at the calculated volume to achieve the target dose.

-

Preparation of Losartan Solution for Intraperitoneal Injection (Mouse)

This protocol is adapted from a study using a 70 mg/kg dose in mice.

Materials:

-

Losartan potassium powder

-

Sterile saline (0.9% NaCl)

-

Calibrated scale

-

Sterile conical tube or vial

-

Vortex mixer

-

Sterile syringes and needles

Procedure:

-

Calculate the required amount of losartan potassium:

-

Determine the total volume of dosing solution needed based on the number of animals and a suitable injection volume (e.g., 100-200 µL per mouse).

-

Calculate the total mass of losartan potassium required.

-

-

Dissolution:

-

Weigh the calculated amount of losartan potassium powder and place it in a sterile conical tube.

-

Add the required volume of sterile saline.

-

Vortex the tube until the powder is fully dissolved, ensuring a clear solution.

-

-

Administration:

-

Draw the solution into sterile syringes.

-

Administer the solution via intraperitoneal injection at the calculated volume.

-

Signaling Pathway of Losartan

Losartan is an angiotensin II receptor blocker (ARB) that exerts its effects by selectively inhibiting the Angiotensin II Type 1 (AT1) receptor. This action interrupts the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis. The blockade of the AT1 receptor by losartan leads to vasodilation, reduced secretion of aldosterone, and a subsequent decrease in blood pressure. Additionally, some studies suggest that losartan's antiproliferative effects on vascular smooth muscle cells may be mediated through the activation of AMP-activated protein kinase (AMPK).

Caption: Mechanism of action of Losartan in the Renin-Angiotensin System.

Experimental Workflow

The following diagram illustrates a general workflow for preparing and administering losartan solutions in preclinical animal studies.

Caption: General workflow for preparing and administering losartan in vivo.

References

- 1. Voluntary Oral Administration of Losartan in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brief losartan treatment in young spontaneously hypertensive rats abates long-term blood pressure elevation by effects on renal vascular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Noninvasive Assessment of Losartan-Induced Increase in Functional Microvasculature and Drug Delivery in Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Acute and chronic losartan administration: effect on angiotensin II content and modulation of [3H]norepinephrine release from rat interscapular brown adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Telmisartan in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Introduction

Telmisartan is a potent and selective angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. Accurate and reliable quantification of telmisartan in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the determination of telmisartan in human plasma samples. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

Principle

The method involves the extraction of telmisartan and an internal standard (IS) from plasma samples, followed by chromatographic separation on a reversed-phase C18 column. Detection is achieved using either UV or fluorescence detectors, providing high sensitivity and selectivity. The concentration of telmisartan is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the drug.

Experimental Protocols

1. Materials and Reagents

-

Telmisartan reference standard

-

Internal Standard (e.g., Naproxen, Rabeprazole, or Eprosartan Mesylate)[1][2][3][4]

-

HPLC grade methanol[1]

-

HPLC grade acetonitrile

-

Potassium dihydrogen phosphate (KH2PO4)

-

Orthophosphoric acid

-

Hydrochloric acid

-

Ethyl acetate

-

Dichloromethane

-

Diethylether

-

Human plasma (drug-free)

-

Ultrapure water

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector is required. The following are typical chromatographic conditions that can be adapted:

| Parameter | Condition 1 (UV Detection) | Condition 2 (Fluorescence Detection) |

| HPLC Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., monolithic or particulate) |

| Mobile Phase | Methanol:Acetonitrile (70:30 v/v) or Acetonitrile:Phosphate buffer (e.g., 90:10 v/v) | Acetonitrile:0.02 mol/L KH2PO4 (50:50, v/v) |

| pH Adjustment | pH may be adjusted with orthophosphoric acid if a buffer is used. | - |

| Flow Rate | 1.0 mL/min | 1.2 mL/min |

| Injection Volume | 20 µL | 20 µL |

| Column Temperature | Ambient or controlled at 25°C | 25°C |

| Detector | UV Detector | Fluorescence Detector |

| Detection Wavelength | 270 nm or 296 nm | Excitation: 305 nm, Emission: 365 nm |

3. Preparation of Standard Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of telmisartan and the internal standard in 10 mL of methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the mobile phase to achieve concentrations covering the desired calibration range (e.g., 10 to 1000 ng/mL).

-

Calibration Standards in Plasma: Spike appropriate aliquots of the working standard solutions into drug-free human plasma to prepare calibration standards at various concentration levels (e.g., 10, 50, 100, 200, 500, 1000 ng/mL).

-

Quality Control (QC) Samples: Prepare QC samples in plasma at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL) from a separate stock solution.

4. Sample Preparation

Two common extraction methods are protein precipitation and liquid-liquid extraction.

4.1. Protein Precipitation

-

To 200 µL of plasma sample (calibration standard, QC, or unknown), add 400 µL of methanol or acetonitrile.

-

Vortex the mixture for 1 minute to precipitate the plasma proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and inject a portion into the HPLC system.

4.2. Liquid-Liquid Extraction

-

To 0.5 mL of plasma sample, add 25 µL of the internal standard working solution and 25 µL of 1 mol/L hydrochloric acid to acidify the sample.

-

Add 4 mL of an organic solvent mixture (e.g., ethyl acetate or diethylether:dichloromethane 60:40 v/v).

-

Vortex for 5 minutes and then centrifuge at 4000 g for 10 minutes.

-

Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 2 minutes, centrifuge, and inject the supernatant into the HPLC system.

Data Presentation

Table 1: Summary of HPLC Method Parameters for Telmisartan Quantification

| Parameter | Method A | Method B | Method C |

| Principle | RP-HPLC with UV Detection | RP-HPLC with Fluorescence Detection | RP-HPLC with UV Detection |

| Internal Standard | Rabeprazole | Naproxen | Eprosartan Mesylate |

| Sample Preparation | Protein Precipitation | Liquid-Liquid Extraction | - |

| Linearity Range | 2 - 10 µg/mL | 0.5 - 1000 ng/mL | 1 - 10 µg/mL |

| Limit of Detection (LOD) | 0.0694 µg/mL | Not Reported | 50 ng/mL |

| Limit of Quantification (LOQ) | 0.2104 µg/mL | 0.5 ng/mL | 80 ng/mL |

| Mean Recovery (%) | >98% | >80% | 99.55% |

| Retention Time (min) | 1.79 (Telmisartan) | Not specified | < 5 min |

Table 2: Validation Summary of a Representative HPLC Method

| Validation Parameter | Result |

| Linearity (r²) | > 0.999 |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 85 - 115% |

| Selectivity | No interference from endogenous plasma components |

| Stability (Freeze-thaw, Short-term) | Stable |

Visualizations

Caption: Experimental workflow for telmisartan quantification in plasma.

Caption: Key steps in HPLC method development and validation.

References

Establishing a Murine Model of Hypertension for Sartan Drug Testing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for establishing murine models of hypertension to evaluate the efficacy of sartan drugs. Sartans, a class of drugs also known as angiotensin II receptor blockers (ARBs), are widely used to treat high blood pressure.[1][2] These protocols are designed to ensure the reliable and reproducible induction of hypertension in mice and the subsequent assessment of therapeutic interventions.

Introduction to Murine Models of Hypertension

Animal models are crucial for understanding the pathophysiology of hypertension and for the preclinical evaluation of new antihypertensive drugs.[3][4] Murine models are particularly valuable due to their genetic tractability, cost-effectiveness, and relatively short gestation period.[3] This document focuses on three well-established methods for inducing hypertension in mice: Angiotensin II (Ang II) infusion, the Deoxycorticosterone Acetate (DOCA)-salt model, and the L-NAME model.

Core Concepts: The Renin-Angiotensin-Aldosterone System (RAAS)

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. A simplified overview of the RAAS pathway is as follows:

-

Renin Release: When blood pressure drops, the kidneys release the enzyme renin.

-

Angiotensin I Production: Renin cleaves angiotensinogen, a protein produced by the liver, to form angiotensin I.

-

Angiotensin II Conversion: Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, converts angiotensin I to the potent vasoconstrictor, angiotensin II (Ang II).

-

Angiotensin II Action: Ang II binds to AT1 receptors on vascular smooth muscle cells, causing vasoconstriction and an increase in blood pressure. It also stimulates the adrenal cortex to release aldosterone.

-

Aldosterone Action: Aldosterone promotes the reabsorption of sodium and water in the kidneys, further increasing blood volume and pressure.

Sartan drugs, such as losartan and valsartan, exert their antihypertensive effects by selectively blocking the AT1 receptor, thereby inhibiting the actions of Ang II.

Figure 1: Simplified Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of sartan drugs.

Experimental Protocols

The following sections detail the protocols for inducing hypertension in mice and for the subsequent administration and evaluation of sartan drugs.

General Animal Husbandry and Acclimatization

-

Species: C57BL/6J mice are commonly used.

-

Age: 8-12 weeks old.

-

Housing: House mice in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Provide ad libitum access to standard chow and water.

-

Acclimatization: Allow mice to acclimatize to the facility for at least one week before any experimental procedures.

Blood Pressure Measurement: Non-Invasive Tail-Cuff Method

The tail-cuff method is a widely used non-invasive technique for measuring blood pressure in conscious mice.

-

Acclimatization to Restraint: Acclimate the mice to the restrainers and the warming platform for several days before the actual measurements to minimize stress-induced blood pressure fluctuations.

-

Warming: Place the mouse in a restrainer on a warming platform set to 32-35°C for 5-10 minutes to facilitate detection of the tail pulse.

-

Cuff Placement: Securely place the occlusion and sensor cuffs at the base of the tail.

-

Measurement: The system automatically inflates the occlusion cuff and then gradually deflates it while the sensor cuff records the return of blood flow to determine systolic and diastolic blood pressure.

-

Data Collection: Perform multiple measurement cycles (e.g., 10-20 cycles) and average the valid readings to obtain a reliable blood pressure value for each mouse.

Protocol 1: Angiotensin II Infusion Model

This model directly activates the RAAS, leading to a rapid and sustained increase in blood pressure.

-

Angiotensin II Preparation: Dissolve Ang II in sterile saline (0.9%). A common dose is 1000-1460 ng/kg/min.

-

Osmotic Pump Filling: Fill osmotic minipumps (e.g., Alzet) with the Ang II solution according to the manufacturer's instructions.

-

Pump Implantation:

-

Anesthetize the mouse (e.g., with isoflurane).

-

Make a small subcutaneous incision on the back, between the scapulae.

-

Implant the filled osmotic minipump subcutaneously.

-

Close the incision with sutures or wound clips.

-

-

Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

-

Hypertension Development: Hypertension typically develops within a few days and is sustained for the duration of the pump's infusion period (e.g., 28 days).

Protocol 2: DOCA-Salt Hypertension Model

This model induces a low-renin, salt-sensitive form of hypertension.

-

Unilateral Nephrectomy (Optional but Recommended):

-

Anesthetize the mouse.

-

Make a flank incision to expose one kidney.

-

Ligate the renal artery, vein, and ureter, and then remove the kidney.

-

Close the incision in layers. This enhances the hypertensive response.

-

-

DOCA Pellet Implantation:

-

Allow the mouse to recover from the nephrectomy for at least one week.

-

Anesthetize the mouse and make a small subcutaneous incision.

-

Implant a deoxycorticosterone acetate (DOCA) pellet (e.g., 50 mg, 21-day release) subcutaneously.

-

Close the incision.

-

-

High-Salt Diet: Replace the drinking water with 1% NaCl solution.

-

Hypertension Development: Blood pressure will gradually increase over 2-4 weeks.

Protocol 3: L-NAME Hypertension Model

This model induces hypertension by inhibiting nitric oxide synthase (NOS), leading to endothelial dysfunction and vasoconstriction.

-

L-NAME Administration: Dissolve Nω-nitro-L-arginine methyl ester (L-NAME) in the drinking water. A common concentration is 0.5 mg/ml.

-

Hypertension Development: Hypertension develops progressively over several weeks of L-NAME administration.

Sartan Drug Testing Protocol

This protocol can be adapted for any of the hypertension models described above.

-

Group Allocation: Once hypertension is established (e.g., systolic blood pressure > 140 mmHg), randomly assign the mice to the following groups:

-

Vehicle Control (hypertensive)

-

Sartan-treated (e.g., Losartan)

-

Normotensive Control (optional)

-

-

Drug Administration:

-

Route: Oral gavage is a common and precise method. Administration in drinking water is also an option.

-

Dosage: A range of doses can be tested. For losartan, doses between 3 mg/kg/day and 70 mg/kg/day have been used in mice.

-

Duration: Treatment duration can vary from days to several weeks, depending on the study's objectives.

-

-

Monitoring:

-

Blood Pressure: Measure blood pressure regularly (e.g., weekly) using the tail-cuff method.

-

Body Weight and General Health: Monitor the animals daily.

-

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect tissues (e.g., heart, kidneys, aorta) for further analysis, such as histology, gene expression, or protein analysis.

Figure 2: Experimental workflow for testing sartan drugs in a murine model of hypertension.

Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Baseline and Post-Induction Blood Pressure

| Group | N | Baseline Systolic BP (mmHg) | Post-Induction Systolic BP (mmHg) |

| Sham/Control | 10 | Mean ± SEM | Mean ± SEM |

| Hypertensive | 10 | Mean ± SEM | Mean ± SEM |

Table 2: Effect of Sartan Treatment on Blood Pressure

| Treatment Group | N | Initial Systolic BP (mmHg) | Final Systolic BP (mmHg) | Change in Systolic BP (mmHg) |